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Introduction

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve, a lipid kinase that
synthesizes phosphatidylinositol 3,5-bisphosphate (Ptdins(3,5)P2). This phosphoinositide plays
a critical role in the regulation of endosomal trafficking. By inhibiting PIKfyve, YM-201636
disrupts the normal function of the endosomal sorting complex required for transport (ESCRT)
machinery, which is co-opted by many retroviruses for their budding and release from infected
cells.[1][2] This document provides detailed information on the mechanism of action of YM-
201636, quantitative data on its activity, and comprehensive protocols for its use in inhibiting
retroviral budding.

Mechanism of Action

Retroviral budding from the host cell is a complex process that requires the hijacking of the
host's cellular machinery. A key pathway involved is the endosomal sorting pathway, which is
regulated by phosphoinositides.

o PIKfyve and PtdIns(3,5)P2 Production: The enzyme PIKfyve phosphorylates
phosphatidylinositol 3-phosphate (Ptdins(3)P) to produce PtdIns(3,5)P-2.

o ESCRT Machinery Recruitment: Ptdins(3,5)Pz is essential for the proper function and
recruitment of the ESCRT machinery to the site of viral budding on the plasma membrane.
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 Viral Budding: The ESCRT machinery facilitates the final membrane scission event that

releases the newly formed viral particle from the host cell.

« Inhibition by YM-201636: YM-201636 selectively inhibits PIKfyve, leading to a significant
reduction in the cellular levels of PtdIins(3,5)P2.[1][3] This disruption of PtdIns(3,5)P2

homeostasis impairs the function of the ESCRT machinery.

» Blocked Viral Release: Consequently, the budding process is stalled, and the release of

retroviral particles is significantly inhibited.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for YM-201636.

Table 1: In Vitro Kinase Inhibitory Activity of YM-201636[2][3]

Target Kinase ICs0 (NM)
PIKfyve 33

pl10a (PI3Ka) 3000
Fab1l (Yeast orthologue of PIKfyve) >5000

Table 2: Cellular Activity of YM-201636

Activity Cell Line Concentration Effect
Retroviral Budding ~80% reduction in
800 nM
Inhibition budding[1][4][5]
PtdIns(3,5)P2
] NIH3T3 800 nM ~80% decrease[3]
Production
Insulin-activated 2- ] Inhibition of glucose
3T3L1 adipocytes ICs0 =54 nM
deoxyglucose uptake uptake[4][6]
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Signaling Pathway and Experimental Workflow
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Caption: Signaling pathway of YM-201636 in retroviral budding inhibition.
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Experimental Workflow

e.g., NIH 3T3 producing Moloney Murine Leukemia Virus
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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